molecular formula C14H11BrO4S B3488342 (2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate

(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate

Cat. No.: B3488342
M. Wt: 355.21 g/mol
InChI Key: CFFLZBUSCDKLDR-UHFFFAOYSA-N
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Description

(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact pathways depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for the synthesis of specialized compounds with tailored properties for various applications .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4S/c1-2-18-11-7-9(8-16)6-10(15)13(11)19-14(17)12-4-3-5-20-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFLZBUSCDKLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate
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(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate
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(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate
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(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate
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(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate
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(2-Bromo-6-ethoxy-4-formylphenyl) thiophene-2-carboxylate

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